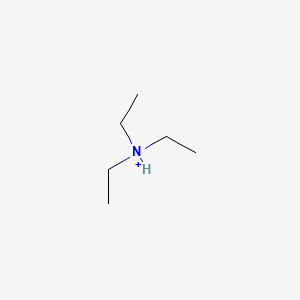

Triethylammonium

説明

Structure

3D Structure

特性

分子式 |

C6H16N+ |

|---|---|

分子量 |

102.20 g/mol |

IUPAC名 |

triethylazanium |

InChI |

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1 |

InChIキー |

ZMANZCXQSJIPKH-UHFFFAOYSA-O |

SMILES |

CC[NH+](CC)CC |

正規SMILES |

CC[NH+](CC)CC |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Triethylammonium Salts from Triethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) (TEA), a versatile and widely used tertiary amine, serves as a fundamental building block in organic synthesis. Its basic nature facilitates the straightforward formation of triethylammonium salts through reaction with a wide array of Brønsted acids. These salts are not merely byproducts but often play crucial roles as ionic liquids, phase-transfer catalysts, and reagents in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound salts from triethylamine, detailing experimental protocols for the preparation of key salts and presenting quantitative data to aid in their characterization and application.

The general principle behind the synthesis of this compound salts is a simple acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of triethylamine acts as a proton acceptor, readily reacting with proton donors (acids) to form the corresponding this compound cation and the conjugate base of the acid as the anion. The reaction is typically exothermic and proceeds with high efficiency.

This guide will focus on the synthesis of several common and synthetically useful this compound salts: chloride, bromide, acetate (B1210297), sulfate (B86663), and triflate. For each salt, a detailed experimental protocol is provided, followed by a compilation of relevant quantitative data to facilitate comparison and reproducibility.

General Reaction Pathway

The synthesis of this compound salts can be represented by the general reaction scheme below. Triethylamine reacts with a generic acid (H-A) to yield the this compound salt.

Caption: General reaction for the synthesis of this compound salts.

Experimental Protocols

Synthesis of this compound Chloride (TEA·HCl)

This compound chloride is a common salt formed when triethylamine is used as an acid scavenger in reactions that produce hydrogen chloride, such as acyl chloride-mediated esterifications or amidations.[1] It can also be prepared directly by reacting triethylamine with hydrochloric acid.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve triethylamine (1.0 eq.) in a suitable solvent such as diethyl ether or dichloromethane (B109758) (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of hydrochloric acid (1.0 eq., e.g., 2M in diethyl ether or concentrated HCl) dropwise to the stirred triethylamine solution.

-

A white precipitate of this compound chloride will form immediately.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.

-

Collect the white solid by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to obtain pure this compound chloride.

Synthesis of this compound Bromide (TEA·HBr)

Similar to the chloride salt, this compound bromide can be prepared by the reaction of triethylamine with hydrobromic acid.

Methodology:

-

In a flask, dissolve triethylamine (1.0 eq.) in an appropriate solvent (e.g., diethyl ether).

-

Cool the solution to 0 °C using an ice bath.

-

Add hydrobromic acid (1.0 eq., e.g., 48% aqueous solution or a solution in acetic acid) dropwise with constant stirring.

-

A precipitate of this compound bromide will form.

-

After complete addition, stir the mixture for another 30 minutes.

-

Isolate the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum.

Synthesis of this compound Acetate (TEAA)

This compound acetate is often used as a buffer and ion-pairing reagent in chromatography.[2][3] It is formed by the reaction of triethylamine with acetic acid.[3]

Methodology:

-

In a flask, place glacial acetic acid (1.0 eq.).

-

Cool the acetic acid in an ice bath.

-

Slowly add triethylamine (1.0 eq.) dropwise to the stirred acetic acid. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting this compound acetate is typically a liquid at room temperature and can be used directly as a solution or purified by removing any excess reactants under reduced pressure. A yield of 98% has been reported for this reaction.[4]

Synthesis of this compound Hydrogen Sulfate ([TEA]HSO₄)

This compound hydrogen sulfate is an ionic liquid that can be prepared by the reaction of triethylamine with sulfuric acid.[5][6]

Methodology:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, place triethylamine (1.0 eq.).

-

Cool the triethylamine to 0-5 °C.

-

Slowly and carefully add concentrated sulfuric acid (1.0 eq.) dropwise to the triethylamine with vigorous stirring. This reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 70°C to ensure the reaction goes to completion.[7]

-

The resulting this compound hydrogen sulfate can be obtained with a yield of up to 99%.[5][7] Traces of water can be removed by heating the residue at 80°C under a high vacuum.[5]

Synthesis of this compound Trifluoromethanesulfonate (TEA·TfOH)

This compound triflate is a salt with a non-coordinating anion, often used in organic synthesis.

Methodology:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylamine (1.0 eq.) in a dry, inert solvent such as dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add trifluoromethanesulfonic acid (1.0 eq.) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The solvent can be removed under reduced pressure to yield the this compound triflate salt. A yield of 97% has been reported for this type of reaction.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized this compound salts.

Table 1: Physical Properties of this compound Salts

| Salt Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound Chloride | (C₂H₅)₃NHCl | 137.65 | 261 (dec.)[9] | White crystalline solid |

| This compound Bromide | (C₂H₅)₃NHBr | 182.11 | 248[10] | White crystalline powder[10] |

| This compound Acetate | (C₂H₅)₃NHOCOCH₃ | 161.24 | approx. -18[2] | Colorless, hygroscopic liquid[2] |

| This compound Hydrogen Sulfate | [(C₂H₅)₃NH]HSO₄ | 199.27 | -38[11] | Colorless or light yellow liquid[11] |

| This compound Trifluoromethanesulfonate | (C₂H₅)₃NHSO₃CF₃ | 251.27 | ~100–120 | White to off-white crystals[12] |

Table 2: Spectroscopic Data of this compound Salts

| Salt Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| This compound Chloride | Triplet and quartet for ethyl groups, broad singlet for N-H proton. | Signals corresponding to the ethyl carbons. | N-H stretching, C-H stretching, and other characteristic bands. |

| This compound Bromide | Similar to the chloride salt. | Similar to the chloride salt. | Similar to the chloride salt. |

| This compound Acetate | Signals for this compound cation and a singlet for the acetate methyl protons (~2.10 ppm).[4] | Signals for this compound cation and acetate carbons. | C=O stretching of carboxylate (~1565 cm⁻¹), C-N stretching (~1098-1202 cm⁻¹).[13] |

| This compound Hydrogen Sulfate | Triplet (~1.18 ppm) and multiplet (~3.10 ppm) for ethyl groups, singlet for N-H proton (~8.89 ppm) in DMSO-d₆.[5] | Signals corresponding to the ethyl carbons. | N-H stretching, S=O stretching, and other characteristic bands.[14] |

| This compound Trifluoromethanesulfonate | Characteristic signals for the this compound cation. | Characteristic signals for the this compound cation. | Characteristic absorptions for the triflate anion. |

Note: Specific chemical shifts and peak positions can vary depending on the solvent and concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a solid this compound salt.

Caption: A generalized workflow for solid this compound salt synthesis.

Signaling Pathways and Logical Relationships

The formation of a this compound salt is a direct consequence of the Lewis base character of triethylamine and the Brønsted acidity of the reacting acid. The core logical relationship is the proton transfer from the acid to the amine.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matec-conferences.org [matec-conferences.org]

- 7. theacademic.in [theacademic.in]

- 8. This compound trifluoromethanesulfonate|lookchem [lookchem.com]

- 9. Structural Features of this compound Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Triethylamine sulfate [chembk.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Triethylammonium: A Comprehensive Technical Guide to its pKa and Acid-Base Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and fundamental acid-base properties of the triethylammonium ion. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize triethylamine (B128534) and its conjugate acid in a wide range of chemical and pharmaceutical applications. The guide details the critical physicochemical parameters, provides established experimental protocols for pKa determination, and illustrates key concepts through logical diagrams.

Core Concepts: Acidity and Basicity of Triethylamine

Triethylamine ((C₂H₅)₃N), a tertiary amine, is a widely used organic base in industrial and laboratory synthesis.[1] Its utility stems from its ability to act as a proton acceptor, a property quantified by the acidity of its conjugate acid, the this compound ion ((C₂H₅)₃NH⁺). The acid-base equilibrium in an aqueous solution is represented as follows:

(C₂H₅)₃N + H₂O ⇌ (C₂H₅)₃NH⁺ + OH⁻

The strength of triethylamine as a base is inversely related to the strength of its conjugate acid, the this compound ion. The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of the this compound ion. A higher pKa value for the conjugate acid corresponds to a stronger base.[2]

The pKa of this compound Ion

The pKa of the protonated form of triethylamine is a critical parameter for predicting its behavior in solution and for the preparation of buffer systems.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the acid-base properties of this compound.

| Parameter | Value | Solvent | Reference |

| pKa of this compound ion ((C₂H₅)₃NH⁺) | 10.75 | Water | [3] |

| pKa of this compound ion ((C₂H₅)₃NH⁺) | 9.00 | DMSO | [3] |

| Kb of Triethylamine ((C₂H₅)₃N) | 5.6 x 10⁻⁴ | Water | Calculated from pKa |

Note: The Kb value was calculated from the pKa in water using the relationship pKa + pKb = 14.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both triethylamine and its conjugate acid salt, this compound chloride, is essential for their effective application.

| Property | Triethylamine ((C₂H₅)₃N) | This compound Chloride ((C₂H₅)₃NH⁺Cl⁻) | Reference |

| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid | [1][4] |

| Odor | Strong, fishy, ammoniacal | Faint amine-like | [4][5] |

| Molecular Formula | C₆H₁₅N | C₆H₁₆ClN | [3][6] |

| Molecular Weight | 101.19 g/mol | 137.65 g/mol | [3][6] |

| Boiling Point | 89-90 °C | Decomposes at 261 °C | [3] |

| Melting Point | -114.7 °C | 254-258 °C | [3][7] |

| Density | 0.726 g/cm³ (at 20°C) | 1.0689 g/cm³ (at 21°C) | [1][8] |

| Solubility in Water | 112.4 g/L at 20 °C | Very soluble | [3][8] |

Experimental Protocols for pKa Determination

The determination of the pKa of this compound can be achieved through various analytical techniques. Potentiometric titration and spectrophotometry are two of the most common and reliable methods.[9]

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant to a solution while monitoring the pH.[10]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of hydrochloric acid (HCl), approximately 0.1 M.

-

Prepare a standard solution of sodium hydroxide (B78521) (NaOH), approximately 0.1 M, ensuring it is carbonate-free.

-

Prepare a solution of triethylamine of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a solution of potassium chloride (KCl) (e.g., 0.15 M) to maintain constant ionic strength.[11]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 50 mL) of the triethylamine solution into a beaker.

-

Add a sufficient volume of the KCl solution to maintain a constant ionic strength.

-

Place a calibrated pH electrode and a magnetic stirrer into the beaker.

-

Titrate the triethylamine solution with the standardized HCl solution, adding the titrant in small, known increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added to obtain a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Spectrophotometric Determination

Spectrophotometry can be used for pKa determination if the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[9] While triethylamine itself does not have a strong chromophore in the accessible UV range, this method can be adapted, for instance, by using an indicator or by forming a colored complex. A general procedure for determining the pKa of an amine is outlined below.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of triethylamine in a suitable solvent (e.g., water or a mixed solvent system if solubility is an issue).[9]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 9 to 12).

-

-

Spectroscopic Measurements:

-

For each buffer solution, add a small, constant amount of the triethylamine stock solution.

-

Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths at which the absorbance of the protonated and deprotonated species differ significantly.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.[10]

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the solution at a given pH, AB is the absorbance of the fully deprotonated (basic) form, and AA is the absorbance of the fully protonated (acidic) form.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the acid-base chemistry of this compound.

Caption: Acid-base equilibrium of triethylamine in water.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. chegg.com [chegg.com]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound chloride [chemister.ru]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Triethylammonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of triethylammonium chloride (TEA-HCl). The information is curated for professionals in research and development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key workflows.

Core Physical Properties

This compound chloride, an ammonium (B1175870) salt formed from the neutralization of triethylamine (B128534) with hydrochloric acid, presents as a white to off-white crystalline solid. It is a hygroscopic compound with a faint amine-like odor.[1] The core physical properties are summarized in the tables below.

Table 1: General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆ClN | [1][2] |

| Molecular Weight | 137.65 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 254-261 °C (decomposes) | [1] |

| Boiling Point | A rough estimate is 223.18°C, though it sublimes and decomposes upon heating. | [1] |

| Density | 1.07 g/cm³ at 21 °C | [2] |

Table 2: Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | 1440 g/L at 20 °C | [2] |

| Solubility in Organic Solvents | Very soluble in ethanol (B145695) and chloroform; soluble in methanol. Insoluble in ether. | [3] |

| pKa of this compound ion | 10.75 |

Synthesis and Purification

The synthesis of this compound chloride is typically achieved through the acid-base neutralization of triethylamine with hydrochloric acid.[4]

Experimental Protocol: Synthesis of this compound Chloride

This protocol outlines the synthesis of this compound chloride from triethylamine and hydrochloric acid in a suitable solvent.

Materials:

-

Triethylamine (Et₃N)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve a known amount of triethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled triethylamine solution using a dropping funnel. A white precipitate of this compound chloride will form immediately.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes in the ice bath.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain crude this compound chloride.

Experimental Protocol: Purification by Recrystallization

To obtain high-purity this compound chloride suitable for analytical measurements, recrystallization is recommended.

Materials:

-

Crude this compound chloride

-

Ethanol

-

Diethyl ether

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound chloride in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

If charcoal was used, perform a hot gravity filtration to remove it.

-

Allow the clear filtrate to cool slowly to room temperature.

-

Once cooled, slowly add diethyl ether dropwise while swirling until the solution becomes persistently cloudy.

-

Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified crystals in a vacuum oven.

Experimental Protocols for Physical Property Determination

Melting Point Determination using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum sample pans and lids

-

Crimper for sealing pans

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of purified this compound chloride into an aluminum DSC pan.

-

Seal the pan using a crimper.

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., from room temperature to 300 °C).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.

Solubility Determination (Static Equilibrium Method)

This method involves preparing a saturated solution and determining the concentration of the solute.

Materials:

-

This compound chloride

-

Solvent of interest (e.g., water, ethanol)

-

Sealed glass vials

-

Thermostatically controlled shaker or water bath

-

Syringe and syringe filters (chemically resistant)

-

Analytical balance

-

Means of quantification (e.g., gravimetric analysis, HPLC, or ion chromatography)

Procedure:

-

Add an excess amount of this compound chloride to a known mass of the solvent in a sealed glass vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container.

-

For gravimetric analysis, evaporate the solvent from the filtered aliquot under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid.

-

Calculate the solubility in g/100 g of solvent.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acidic form of the amine (this compound ion) with a strong base and monitoring the pH.

Materials:

-

This compound chloride

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound chloride and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution and record the initial pH.

-

Add the standardized NaOH solution in small, known increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound chloride in CDCl₃ typically shows a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl groups. A broad singlet for the acidic proton on the nitrogen (N-H) is also observed.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two types of carbon atoms in the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound chloride is characterized by:

-

A broad absorption band in the region of 2400-2700 cm⁻¹ corresponding to the N-H stretching vibration of the ammonium salt.

-

C-H stretching vibrations of the ethyl groups in the 2800-3000 cm⁻¹ region.

-

C-N stretching vibrations around 1400-1490 cm⁻¹.[3]

Crystal Structure

This compound chloride crystallizes in a well-defined lattice structure. X-ray diffraction studies can provide detailed information on bond lengths, bond angles, and the packing of the ions in the solid state. Obtaining single crystals suitable for X-ray analysis can be achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

References

A Technical Guide to Triethylammonium Acetate (TEAA) as a Protic Ionic Liquid for Researchers and Drug Development Professionals

Introduction

Triethylammonium acetate (B1210297) (TEAA) is a protic ionic liquid (PIL) synthesized from the acid-base reaction between triethylamine (B128534) and acetic acid.[1][2] As a quaternary ammonium (B1175870) salt, it consists of a this compound cation and an acetate anion.[1][2] While often categorized as a PIL, the relatively small difference in pKa between its constituent acid and base (a difference of ~5 units) leads to a complex system where ionization may be incomplete, resulting in a mixture of ionic and neutral molecular species.[3][4][5][6] This unique characteristic, combined with its volatility and ion-pairing capabilities, makes TEAA a highly versatile and valuable reagent in various scientific disciplines.

This technical guide provides an in-depth overview of TEAA, focusing on its physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development. Its utility as an ion-pairing agent in chromatography, a recyclable catalyst in organic synthesis, and a buffer in biochemical applications will be explored in detail.[2][7][8]

Physicochemical Properties

TEAA is a colorless to yellowish, hygroscopic liquid at room temperature.[1][2][9] Its properties are a blend of its ionic and molecular nature, making it soluble in a wide range of polar solvents while remaining immiscible with non-polar solvents like hexane.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO₂ | [1][10] |

| Molar Mass | 161.24 g/mol | [2][10][11] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Melting Point | -18 °C | [1][2][10][12] |

| Boiling Point | 164.5 °C (with gradual decomposition) | [1][11] |

| Density | 1.010 g/mL at 20 °C | [1][2][10][13] |

| 0.985 g/mL at 50 °C | [1] | |

| Refractive Index (n20/D) | 1.357 | [10][13] |

| pH (1 M aqueous solution) | ~7.0 | [2][10][14] |

| Solubility (at 20°C) | Miscible with water, methanol, ethanol (B145695) (>5 M) | [1] |

| High in DMF, DMSO (>3 M) | [1] | |

| Negligible in hexane, toluene (B28343) (<0.01 M) | [1] | |

| Partition Coefficient (log P) | -1.2 | [1] |

| Flash Point | >80 °C | [10][13] |

| Onset Decomposition Temp. | ~180–220 °C | [1] |

Synthesis of this compound Acetate

TEAA is prepared through a straightforward neutralization reaction. Below are detailed protocols for its synthesis as a neat ionic liquid and as a standard aqueous buffer solution for laboratory use.

Caption: Acid-base neutralization reaction for the synthesis of TEAA.

Experimental Protocol 1: Synthesis of Neat TEAA (for use as a solvent/catalyst)

This protocol is adapted from a method for preparing TEAA for use as a recyclable reaction medium.[15]

-

Reactants: Place 101.2 g (1 mol) of triethylamine into a reaction vessel equipped with a dropping funnel and a stirrer.

-

Reaction: While stirring, slowly add 60.05 g (1 mol) of glacial acetic acid dropwise over 1 hour, maintaining the reaction temperature at 70 °C.

-

Completion: After the addition is complete, continue stirring the mixture for 2 hours at 80 °C to ensure the reaction proceeds to completion.[15]

-

Purification: Dry the resulting liquid at 80 °C under high vacuum (e.g., 5 mm Hg) until the weight of the residue remains constant. This removes any unreacted starting materials and water. The typical yield is around 98%.[15]

Experimental Protocol 2: Preparation of 1.0 M Aqueous TEAA Buffer (pH 7.0)

This protocol is suitable for preparing a 1.0 M stock solution commonly used as a mobile phase buffer in HPLC.[16]

-

Initial Setup: In a chemical fume hood, place 800 mL of high-purity water into a 1 L flask. Place the flask in an ice bath and stir.

-

Add Base: Slowly add 140 mL of triethylamine to the cold, stirring water.[16]

-

Neutralization: Over several hours, slowly add 57.2 mL of glacial acetic acid while continuing to stir in the ice bath.[16] The slow addition helps to control the exothermic reaction.

-

pH Adjustment: Allow the solution to warm to room temperature. Calibrate a pH meter and adjust the pH of the solution to 7.0 ± 0.05 using small additions of glacial acetic acid.

-

Final Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark.

-

Filtration & Storage: Filter the buffer through a 0.22-micron filter to remove particulates.[14] Store the solution in the refrigerator at 2-8 °C.[10]

Applications in Research and Drug Development

TEAA's unique properties make it a powerful tool in several key areas of pharmaceutical and biological research.

Ion-Pair Reversed-Phase HPLC

TEAA is most widely recognized for its role as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the separation and purification of negatively charged biomolecules like oligonucleotides (DNA and RNA fragments).[2][7][11][17]

-

Mechanism of Action: In RP-HPLC, the stationary phase is non-polar ("greasy"), while the mobile phase is polar. Highly polar analytes like nucleic acids, with their negatively charged phosphate (B84403) backbones, have little retention and elute quickly. The "greasy" this compound cations ([Et₃NH]⁺) from TEAA pair with the anionic phosphate groups of the oligonucleotide.[18] This neutralizes the charge and increases the overall hydrophobicity of the analyte, promoting its interaction with the non-polar stationary phase and enabling separation based on properties like length.

-

Key Advantages:

-

Volatility: TEAA is a volatile salt, which means it can be easily removed from the purified sample by lyophilization or evaporation under vacuum.[7][17][18] This is critical for downstream applications like mass spectrometry (MS), enzymatic reactions, or formulation.

-

MS-Compatibility: Its volatility makes it an excellent choice for LC-MS applications.[7]

-

Caption: Standard experimental workflow for purifying oligonucleotides via RP-HPLC with TEAA.

Experimental Protocol 3: Example Mobile Phase for Oligonucleotide Purification

This protocol describes a common mobile phase system for the analysis of oligonucleotides like Mipomersen.[19]

-

Mobile Phase A: Prepare a 0.1 M TEAA aqueous solution and adjust the pH to 7.0, as described in Protocol 2 (adjusting for molarity).

-

Mobile Phase B: Mix acetonitrile (B52724) and 0.1 M TEAA solution (pH 7.0) in an 80:20 (v/v) ratio.[19]

-

Chromatography: Use a suitable reversed-phase column (e.g., C18). Elute the sample using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes. Monitor the eluent at 260 nm for nucleic acids.

Catalyst and Solvent in Organic Synthesis

TEAA serves as an inexpensive, efficient, and recyclable catalyst and reaction medium, aligning with the principles of green chemistry.[2][15]

-

Catalytic Activity: It has been shown to effectively catalyze one-pot, multi-component reactions such as the Biginelli condensation to produce dihydropyrimidinones, which are compounds of pharmaceutical interest.[20] It also promotes chemoselective aza- and thia-Michael addition reactions, often providing high yields under mild conditions.[2][15] The ionic liquid can be recycled multiple times without significant loss of activity.[15]

-

Phase Transfer Catalyst: Its properties also allow it to function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases, which is a valuable technique in the synthesis of active pharmaceutical ingredients (APIs).[8][9]

Caption: Logical relationship between TEAA's properties and its primary applications.

Pharmaceutical and Biochemical Applications

Beyond chromatography and synthesis, TEAA is used in various other stages of research and development.

-

Drug Formulation: It can be used in drug delivery systems to improve the solubility and bioavailability of certain active compounds.[8]

-

Biochemical Buffering: As a volatile buffer, it is useful in biochemical assays where the presence of non-volatile salts like phosphate could interfere with subsequent analyses, such as mass spectrometry or enzymatic activity assays.[8][17] It has applications in proteomics, glycopeptide separation, and the analysis of peptides and proteins.[2][14]

-

Tissue Analysis: TEAA buffer has been successfully used in protocols for the visualization and quantification of single mRNA molecules within mammalian tissues via in situ hybridization.[2][10]

Thermal Stability, Safety, and Handling

-

Thermal Stability: While TEAA has an onset decomposition temperature of around 180–220 °C, studies show that decomposition can begin at temperatures as low as 120 °C during prolonged heating.[1] Its limited long-term thermal stability, with a 1% mass loss over 10 hours at 110-150 °C, should be considered for high-temperature applications.[1]

-

Safety and Handling: TEAA is considered a hazardous substance and an irritant.[2][21] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[13] Store containers in a cool, well-ventilated area, securely sealed.

Conclusion

This compound acetate is a multifaceted protic ionic liquid whose utility extends far beyond a simple buffer. Its unique balance of ion-pairing capabilities, volatility, and catalytic activity makes it an indispensable tool for researchers and drug development professionals. From the high-resolution purification of oligonucleotide drug candidates by HPLC to its use as a green, recyclable catalyst in the synthesis of novel compounds, TEAA provides efficient and effective solutions to common challenges in the chemical and biological sciences. A thorough understanding of its properties and protocols allows for its full potential to be harnessed in the laboratory and beyond.

References

- 1. Buy this compound acetate | 5204-74-0 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Structural Features of this compound Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 5204-74-0: this compound acetate | CymitQuimica [cymitquimica.com]

- 10. This compound ACETATE | 5204-74-0 [chemicalbook.com]

- 11. This compound acetate - Wikipedia [en.wikipedia.org]

- 12. This compound acetate, 1M aqueous solution | 5204-74-0 | FAA20474 [biosynth.com]

- 13. 5204-74-0 CAS MSDS (this compound ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. bostonbioproducts.com [bostonbioproducts.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.uci.edu [chem.uci.edu]

- 17. itwreagents.com [itwreagents.com]

- 18. This compound Acetate (Stinky AND useful) | ScienceBlogs [scienceblogs.com]

- 19. welch-us.com [welch-us.com]

- 20. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

Solubility of Triethylammonium Salts in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylammonium salts in a range of common organic solvents. Understanding the solubility of these salts is critical for their application in various fields, including organic synthesis, catalysis, and pharmaceutical development, where they are frequently used as reagents, catalysts, or counterions for active pharmaceutical ingredients (APIs). This document presents available quantitative solubility data, details experimental protocols for solubility determination, and outlines the key factors influencing the dissolution of this compound salts.

Introduction to this compound Salts

This compound salts are ionic compounds formed by the protonation of the tertiary amine, triethylamine (B128534). The general structure consists of a this compound cation ((C₂H₅)₃NH⁺) and an anionic counterpart, typically a halide (e.g., chloride, bromide) or a carboxylate (e.g., acetate). The physicochemical properties of these salts, particularly their solubility, are dictated by the nature of both the cation and the anion, as well as the characteristics of the solvent.

The solubility of a salt in a given solvent is a measure of the maximum amount of that salt that can be dissolved in a specified amount of the solvent at a particular temperature to form a saturated solution. This property is crucial for reaction kinetics, purification processes (such as precipitation and crystallization), and formulation development.

Factors Influencing Solubility

The solubility of this compound salts in organic solvents is governed by a complex interplay of several factors:

-

Solvent Polarity: As ionic compounds, this compound salts generally exhibit higher solubility in polar solvents.[1] Polar solvents with high dielectric constants can effectively solvate the this compound cation and the corresponding anion, overcoming the lattice energy of the salt crystal.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, the extent of this effect varies depending on the specific salt-solvent system.[1]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. For instance, the anionic component of the salt can act as a hydrogen bond acceptor.[1]

-

Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the solvation energy for dissolution to occur. Salts with higher lattice energies tend to be less soluble.

Quantitative Solubility Data

Quantitative solubility data for this compound salts in a wide range of organic solvents is not extensively available in publicly accessible literature. However, recent studies have begun to address this gap, particularly for this compound hydrochloride.

Solubility of this compound Hydrochloride (TEA·HCl)

A key study by Teng et al. (2023) systematically measured the solubility of triethylamine hydrochloride in ten different pure organic solvents at various temperatures. While the full dataset from this specific publication is not directly accessible through general searches, related research from the same group provides valuable insights into the solubility of TEA·HCl in binary solvent mixtures. For instance, studies on acetonitrile (B52724) (ACN) and dimethyl carbonate (DMC) mixtures show that the solubility of TEA·HCl increases with both temperature and the mass fraction of acetonitrile.[2][3] Qualitative data indicates that triethylamine hydrochloride is "very soluble" in ethanol (B145695) and chloroform.[1]

Solubility of this compound Acetate (B1210297) (TEAA)

This compound acetate is noted for its high solubility in polar solvents. It is fully miscible with water, methanol, and ethanol, with concentrations exceeding 5 M achievable at 20°C.[4] Its solubility remains high in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), at over 3 M.[4] Conversely, it has negligible solubility (<0.01 M) in non-polar solvents such as hexane (B92381) and toluene.[4]

Solubility of this compound Bromide

Qualitative assessments indicate that this compound bromide is highly soluble in polar solvents like water, alcohol, and chloroform.[5][6] It is considered insoluble in non-polar solvents.[5]

Table 1: Summary of Qualitative and Semi-Quantitative Solubility of this compound Salts

| Salt | Solvent | Temperature (°C) | Solubility | Reference(s) |

| This compound Hydrochloride | Ethanol | Not Specified | Very Soluble | [1] |

| Chloroform | Not Specified | Very Soluble | [1] | |

| This compound Acetate | Methanol | 20 | > 5 M | [4] |

| Ethanol | 20 | > 5 M | [4] | |

| Dimethylformamide (DMF) | 20 | > 3 M | [4] | |

| Dimethyl Sulfoxide (DMSO) | 20 | > 3 M | [4] | |

| Hexane | 20 | < 0.01 M | [4] | |

| Toluene | 20 | < 0.01 M | [4] | |

| This compound Bromide | Alcohol | Not Specified | Highly Soluble | [5][6] |

| Chloroform | Not Specified | Highly Soluble | [5][6] | |

| Non-polar solvents | Not Specified | Insoluble | [5] |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the gravimetric determination of the solubility of this compound salts in organic solvents. This method is widely applicable and provides reliable quantitative data.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[7] It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Apparatus:

-

This compound salt (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Constant temperature bath

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Place the container in a constant temperature bath and agitate the mixture using a thermostatic shaker or a magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the optimal time should be determined empirically by measuring the concentration at different time points until it remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, dry container to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the container. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of the salt or by using a vacuum desiccator.

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it again. Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved salt is the final constant mass of the container with the residue minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved salt.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent ( g/100 g solvent) or in other units such as molality (mol/kg solvent) or molarity (mol/L solution).

Formula for Solubility ( g/100 g solvent): Solubility = (Mass of dissolved salt / Mass of solvent) x 100

-

Diagram 1: General Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Logical Relationships in Solubility

The interplay of factors affecting solubility can be visualized as a logical relationship diagram. The dissolution of a this compound salt is a competition between the lattice energy holding the crystal together and the solvation energy released when the ions interact with the solvent molecules.

Diagram 2: Factors Influencing the Dissolution of this compound Salts

Caption: Interplay of energies in the dissolution process.

Conclusion

The solubility of this compound salts in organic solvents is a fundamental property that dictates their utility in a wide array of chemical applications. While comprehensive quantitative data remains somewhat limited in publicly available literature, this guide provides a consolidated overview of the existing knowledge. The general trend of high solubility in polar organic solvents and low solubility in non-polar solvents is a consistent theme. For applications requiring precise solubility values, the experimental protocol detailed herein provides a robust framework for their determination. Further research, such as the work initiated by Teng and colleagues, is crucial for expanding the quantitative solubility database for this important class of compounds, thereby enabling more precise control and optimization of the processes in which they are employed.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of Triethylammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triethylammonium cation is a fundamental organic moiety with significant implications in various chemical and pharmaceutical contexts. Its molecular geometry and conformational landscape are critical determinants of its reactivity, intermolecular interactions, and overall function. This technical guide provides a comprehensive analysis of the this compound cation's structure, drawing upon crystallographic data and computational studies. Detailed experimental and computational protocols are presented to enable the replication and extension of these findings.

Molecular Geometry

The three-dimensional structure of the this compound cation has been precisely determined through single-crystal X-ray diffraction studies of its salts, most notably this compound chloride. The central nitrogen atom is sp³-hybridized, resulting in a tetrahedral geometry with the three ethyl groups and one hydrogen atom occupying the vertices.

Bond Lengths and Angles

The precise bond lengths and angles within the this compound cation have been elucidated from the crystallographic data of this compound chloride. These parameters are crucial for accurate molecular modeling and understanding the steric and electronic properties of the cation. A summary of these key geometric parameters is provided in Table 1. The C-N-C bond angles are slightly less than the ideal tetrahedral angle of 109.5° due to the steric bulk of the ethyl groups.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| N-H | 0.91 (typical) | [1] |

| C-N | 1.502 | |

| C-C | 1.519 | |

| Bond Angles (°) | ||

| C-N-C | 108.3 | |

| H-N-C | 110.6 | |

| N-C-C | 115.1 |

Table 1: Key Bond Lengths and Angles of the this compound Cation from Crystallographic Data of this compound Chloride. [1]

Conformation

The flexibility of the ethyl groups allows the this compound cation to adopt several conformations. These conformations arise from the rotation around the C-N and C-C single bonds. The relative stability of these conformers is determined by a balance of steric hindrance and hyperconjugation effects.

Conformational Isomers

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of the this compound cation and mapping its potential energy surface. The most stable conformer of triethylamine, the parent amine, possesses C3 symmetry. Upon protonation to form the this compound cation, the overall symmetry is lowered, but the ethyl groups can still adopt staggered arrangements to minimize steric strain.

The primary modes of conformational isomerism involve the orientation of the ethyl groups relative to each other. The key dihedral angles that define the conformation are the C-N-C-C and N-C-C-H angles. The terms 'gauche' and 'anti' are used to describe the relative positions of the substituents around a single bond. In the context of the this compound cation, the arrangement of the three ethyl groups around the central nitrogen atom can be described by the C-C-N-C dihedral angles.

Computational studies have shown that the global minimum energy conformation of the this compound cation is one where the ethyl groups are arranged in a staggered fashion, minimizing steric repulsion. Other higher-energy conformers exist, corresponding to different rotational positions of the ethyl groups. The energy barriers for interconversion between these conformers are relatively low, indicating that the this compound cation is conformationally flexible at room temperature.

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of a this compound salt (e.g., this compound chloride) are grown. A common method is the slow evaporation of a saturated solution of the salt in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and diethyl ether, in a dust-free and vibration-free environment.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing and Structure Solution: The collected diffraction intensities are integrated, scaled, and corrected for absorption effects. The crystal system and space group are determined from the systematic absences in the diffraction pattern. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Analysis: The final refined structure provides the atomic coordinates, from which precise bond lengths, bond angles, and dihedral angles can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment and connectivity of atoms in a molecule in solution.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the this compound salt is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. The solution should be homogeneous and free of any solid particles.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons. For the this compound cation, one would typically observe a triplet for the methyl protons, a quartet for the methylene (B1212753) protons, and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired to determine the number of unique carbon environments. For the this compound cation, two signals are expected, one for the methyl carbons and one for the methylene carbons.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the ethyl group structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the overall connectivity of the cation.

-

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometry and conformational landscape of molecules.

Methodology:

-

Initial Structure Generation: An initial 3D structure of the this compound cation is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). This process finds the lowest energy geometry of the molecule.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify the different stable conformers of the this compound cation. This can be achieved by systematically rotating the rotatable bonds (C-N and C-C) and performing a geometry optimization for each starting conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Potential Energy Surface Scanning: To map the energy landscape for conformational changes, a relaxed potential energy surface scan can be performed by systematically varying a specific dihedral angle (e.g., a C-N-C-C dihedral) while optimizing all other geometric parameters at each step. This allows for the identification of transition states and the calculation of rotational energy barriers.

Visualizations

Caption: Workflow for the conformational analysis of the this compound cation.

Caption: Simplified potential energy profile for C-N bond rotation.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Triethylammonium Compounds

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the History, Synthesis, and Application of Triethylammonium Compounds.

This guide provides a comprehensive overview of this compound compounds, from their historical discovery to their critical role in contemporary organic synthesis and pharmaceutical development. It details their physicochemical properties, provides explicit experimental protocols for their preparation, and illustrates their functional mechanisms and applications through structured diagrams.

A Historical Overview: From Obscure Amine to Essential Reagent

The history of this compound compounds is intrinsically linked to the development of amine chemistry. The parent compound, triethylamine (B128534) (N(CH₂CH₃)₃), is a tertiary amine whose synthesis and characterization were part of the broader exploration of alkylamines in the 19th and early 20th centuries. While triethylamine itself was reportedly discovered by Germans in the early 1940s for its hypergolic properties with nitric acid, its salts have a history that predates this.

The synthesis of this compound chloride ((C₂H₅)₃NH⁺Cl⁻), the most common salt, emerged from systematic studies on the protonation and alkylation of tertiary amines in the late 19th century.[1] Although no single individual is widely credited with its initial discovery, its preparation became a fundamental example of an acid-base reaction in organic chemistry.[1] The true value of triethylamine and its corresponding ammonium (B1175870) salts was not fully realized until the mid-20th century, with the burgeoning of the pharmaceutical and polymer industries. Its utility as a sterically hindered, non-nucleophilic organic base made it an indispensable tool for a vast range of chemical transformations, a role it continues to fulfill today.[2][3]

Physicochemical Properties of Key Compounds

This compound compounds are ionic salts formed from the protonation or quaternization of the tertiary amine, triethylamine. The properties of the resulting salt are dictated by the counter-ion. The parent amine is a colorless, volatile liquid with a characteristic strong, fishy odor.[4] The salts are typically white, crystalline, hygroscopic solids.[1]

Table 1: Quantitative Data of Triethylamine and Common this compound Salts

| Property | Triethylamine (Et₃N) | This compound Chloride | This compound Bicarbonate (TEAB) | This compound Acetate (B1210297) (TEAA) |

| CAS Number | 121-44-8 | 554-68-7 | 15715-58-9 | 5204-74-0 |

| Molecular Formula | C₆H₁₅N | C₆H₁₆ClN | C₇H₁₇NO₃ | C₈H₁₉NO₂ |

| Molar Mass ( g/mol ) | 101.19 | 137.65[5] | 163.22 | 161.24[6] |

| Appearance | Colorless liquid[4] | White crystalline powder[1] | Typically handled as an aqueous solution[7] | White crystalline solid or colorless liquid[8] |

| Melting Point (°C) | -114.7[9] | 255 - 258 (decomposes)[5][10] | 17 (trihydrate)[7] | -18[6] |

| Boiling Point (°C) | 88.6 - 89.8[4] | Sublimes at 245[5] | N/A (volatile solution) | N/A |

| Density (g/cm³) | 0.726 (at 20°C)[9] | 1.07 (at 21°C)[10] | N/A | 1.0 (solution)[6] |

| pKa (of conjugate acid) | 10.75[9] | Not directly applicable | pH of 1M solution is ~8.5[11][12] | pH of 0.1M solution is ~7.0[13] |

| Solubility in Water | 112.4 g/L (at 20°C)[4] | 1440 g/L[10] | Very soluble | Soluble[8] |

Synthesis and Experimental Protocols

The synthesis of this compound salts is typically a straightforward acid-base reaction. The following protocols provide detailed methodologies for the preparation of common this compound compounds.

General Synthesis of this compound Halides (e.g., Chloride)

This compound chloride is formed by the reaction of triethylamine with hydrochloric acid.[1] This reaction is highly exothermic.

Experimental Protocol:

-

Materials: Triethylamine (Et₃N), concentrated Hydrochloric Acid (HCl), Diethyl Ether (anhydrous).

-

Procedure: a. In a well-ventilated fume hood, dissolve a known molar equivalent of triethylamine in anhydrous diethyl ether in a flask equipped with a magnetic stirrer. b. Cool the solution in an ice bath (0°C). c. Slowly add one molar equivalent of concentrated hydrochloric acid dropwise to the stirred solution. A white precipitate of this compound chloride will form immediately. d. After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath. e. Collect the white solid by vacuum filtration. f. Wash the solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting material. g. Dry the resulting white powder under vacuum to yield pure this compound chloride.[1]

Synthesis of this compound Bicarbonate (TEAB) Buffer (1 M)

TEAB is a volatile buffer, ideal for applications like reverse-phase chromatography where the buffer needs to be removed easily by lyophilization.[11]

Experimental Protocol:

-

Materials: Triethylamine (Et₃N), Deionized Water, Dry Ice (solid CO₂).

-

Procedure: a. Prepare a 1 M aqueous solution of triethylamine in a 2 L flask. For example, add 139 mL of triethylamine to 861 mL of cold deionized water. b. In a separate 2 L Erlenmeyer flask, place approximately 1.5 kg of crushed dry ice. Cover the flask and connect a tube from its side arm. c. Submerge the other end of the tube into the bottom of the triethylamine solution. d. Allow the CO₂ gas to bubble through the solution. The reaction is complete when the pH of the solution reaches approximately 8.5. This process can take 3-4 hours.[11] e. An improved, more efficient method involves charging a sealed pressure reactor containing the triethylamine/water mixture with CO₂ gas to 20-25 psi and stirring vigorously for about 1 hour.[7][14] f. Store the resulting 1 M TEAB buffer solution in a sealed bottle at 4°C.[11]

Synthesis of this compound Acetate (TEAA) Buffer (0.1 M)

TEAA is another common buffer and ionic liquid used in organic synthesis and chromatography.[6][15]

Experimental Protocol:

-

Materials: Glacial Acetic Acid, Triethylamine (Et₃N), Deionized Water.

-

Procedure: a. Dissolve 5.6 mL of glacial acetic acid in approximately 950 mL of deionized water in a 1 L volumetric flask. b. While stirring, slowly add 13.9 mL of triethylamine to the solution. c. Adjust the pH to ~7.0 by adding diluted acetic acid as needed. d. Bring the final volume to 1 L with deionized water.[13]

Role in Organic Synthesis: The Acid Scavenger Mechanism

A primary application of triethylamine in organic and pharmaceutical synthesis is as an acid scavenger.[3][16] In many reactions, such as the formation of amides from acyl chlorides and amines, hydrogen chloride (HCl) is generated as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine, a sterically hindered base, efficiently neutralizes the generated HCl, forming the this compound chloride salt. This salt often precipitates from nonpolar organic solvents and can be easily removed by filtration, driving the reaction to completion.[3][4]

Core Applications in Research and Development

The unique properties of this compound compounds make them indispensable in various stages of research and drug development.

-

Organic Synthesis: Beyond acting as an acid scavenger, triethylamine is a catalyst for condensation reactions, dehydrohalogenation, and Swern oxidations.[4][17] Its salts, like TEAA, can serve as ionic liquids, providing a green and recyclable medium for reactions such as the Biginelli condensation.[15]

-

Pharmaceutical Formulation: this compound chloride is used as a counterion in pharmaceutical formulations and can act as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][18]

-

Chromatography: Volatile buffers like TEAB and TEAA are crucial in reverse-phase HPLC for the purification of nucleotides, oligonucleotides, and peptides.[11][12] Their volatility allows for easy removal post-purification, which is essential when preparing samples for mass spectrometry.[12]

-

Biocatalysis and Polymer Chemistry: Triethylamine catalyzes the formation of polyurethane foams and epoxy resins.[4] It is also used in the production of quaternary ammonium compounds for various applications, including as biocides and textile auxiliaries.[19]

Conclusion

From their foundational role in the expansion of amine chemistry to their current status as a workhorse reagent, this compound compounds are a testament to the enabling power of simple molecules in complex scientific endeavors. Their versatility as bases, catalysts, buffers, and ionic liquids secures their position as a vital component in the toolkit of chemists and pharmaceutical scientists. A thorough understanding of their properties and synthesis is fundamental for innovation in drug discovery, materials science, and synthetic chemistry.

References

- 1. guidechem.com [guidechem.com]

- 2. alphachem.biz [alphachem.biz]

- 3. nbinno.com [nbinno.com]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound acetate, 1M aqueous solution | 5204-74-0 | FAA20474 [biosynth.com]

- 7. tandfonline.com [tandfonline.com]

- 8. CAS 5204-74-0: this compound acetate | CymitQuimica [cymitquimica.com]

- 9. bdmaee.net [bdmaee.net]

- 10. This compound chloride for synthesis 554-68-7 [sigmaaldrich.com]

- 11. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound ACETATE synthesis - chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 16. benchchem.com [benchchem.com]

- 17. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]

- 18. innospk.com [innospk.com]

- 19. chemcess.com [chemcess.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Triethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium salts, integral to various chemical and pharmaceutical processes, are prized for their utility as reagents and catalysts. Their efficacy in drug development, particularly in the synthesis and purification of active pharmaceutical ingredients (APIs), is well-documented. However, the thermal stability of these salts is a critical parameter that dictates their storage, handling, and application conditions. Understanding the thermal decomposition pathways and the factors influencing stability is paramount for ensuring process safety, product purity, and reproducibility. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound salts, with a focus on the acetate, formate, and halide congeners.

Core Concepts: Thermal Stability and Decomposition Mechanisms

The thermal stability of a this compound salt is influenced by the nature of its counter-anion and the surrounding experimental conditions. The primary mechanism governing the thermal decomposition of quaternary ammonium (B1175870) salts is the Hofmann elimination . This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen from an ethyl group by a base, leading to the formation of a tertiary amine (triethylamine) and an alkene (ethylene). The anion of the this compound salt can act as the base in this reaction.

General Decomposition Pathway

The generally accepted decomposition pathway for this compound salts upon heating involves the dissociation of the salt into triethylamine (B128534) and the corresponding acid, followed by the elimination reaction.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of this compound salts. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions and decomposition enthalpies.

The following table summarizes key thermal decomposition data for various this compound salts.

| This compound Salt | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Mass Loss (%) | Primary Decomposition Products |

| Acetate | 180 - 220[1] | - | - | Triethylamine, Acetic Acid |

| Chloride | ~261[2] | - | - | Triethylamine, Hydrogen Chloride |

| Formate | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Triethylamine, Formic Acid (presumed) |

| Bromide | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Triethylamine, Hydrogen Bromide (presumed) |

| Iodide | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Triethylamine, Hydrogen Iodide (presumed) |

Note: The decomposition of this compound salts can be complex, and the observed temperatures and products may vary depending on the experimental conditions, such as heating rate and atmosphere.

Decomposition Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key chemical structures and decomposition pathways.

Caption: Structure of the this compound Cation.

Caption: Hofmann Elimination Decomposition Pathway.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable thermal analysis data. The following sections provide recommended methodologies for TGA, DSC, and TGA-MS analysis of this compound salts.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound salts.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound salt into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 400-600 °C).

-

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of mass loss.

-

Calculate the percentage of mass loss for each decomposition step.

-

Caption: General TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound salts.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound salt into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent volatilization of the sample or its decomposition products.

-

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a constant heating rate of 10 °C/min to a temperature above the final decomposition point observed in TGA.

-

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).

-

Caption: General DSC Experimental Workflow.

TGA-Mass Spectrometry (TGA-MS) Protocol

Objective: To identify the volatile decomposition products of this compound salts.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Procedure:

-

TGA Setup: Follow the TGA protocol as described above, using helium as the purge gas for better compatibility with the mass spectrometer.

-

MS Setup:

-

Transfer Line Temperature: Set the temperature of the transfer line to prevent condensation of the evolved gases (typically 200-250 °C).

-

Ionization Mode: Use electron ionization (EI).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected decomposition products (e.g., m/z 10-200).

-

-

Data Analysis:

-

Correlate the mass spectra with the mass loss events observed in the TGA data.

-

Identify the evolved gases by comparing their mass spectra to a library of known compounds. Key ions to monitor include those for triethylamine (e.g., m/z 101, 86, 58) and the respective acids or their fragments.

-

Conclusion

The thermal stability of this compound salts is a critical consideration for their safe and effective use in research and drug development. The primary decomposition pathway is the Hofmann elimination, yielding triethylamine and ethylene. The stability of these salts is significantly influenced by the nature of the anion. This guide provides a foundational understanding of the thermal behavior of this compound salts and detailed protocols for their analysis. For compounds with limited available data, the presented experimental methodologies can be employed to generate crucial stability and decomposition information, ensuring robust and safe process development.

References

A Technical Guide to Quantum Chemical Calculations on the Triethylammonium Cation